molecular formula C23H28F2N8O B12308613 CMPD-7 pound>>CMPD7

CMPD-7 pound>>CMPD7

Cat. No.: B12308613
M. Wt: 470.5 g/mol
InChI Key: KULPPFCRBINTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CMPD-7, also known as AZ1992, is a novel, potent, and selective inhibitor of cyclin-dependent kinase 12 (CDK12). It has shown significant efficacy in inhibiting the phosphorylation of serine 2 on the C-terminal domain repeat of RNA polymerase II, which is crucial for transcription elongation. This compound has been profiled across a panel of 352 kinases and has demonstrated high selectivity and potency .

Preparation Methods

The synthesis of CMPD-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may be found in patent literature or specialized chemical synthesis databases. Industrial production methods would involve scaling up these synthetic routes while ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

CMPD-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CMPD-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK12 in transcription regulation.

    Biology: Helps in understanding the molecular mechanisms of transcription elongation and its regulation.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit CDK12, which is involved in DNA damage response and repair.

    Industry: Used in the development of new drugs targeting transcription regulation pathways .

Mechanism of Action

CMPD-7 exerts its effects by selectively inhibiting CDK12. This inhibition prevents the phosphorylation of serine 2 on the C-terminal domain repeat of RNA polymerase II, thereby disrupting transcription elongation. The molecular targets and pathways involved include the CDK12-cyclin K complex and the transcription machinery .

Comparison with Similar Compounds

CMPD-7 is unique due to its high selectivity and potency as a CDK12 inhibitor. Similar compounds include:

    THZ1: Another CDK12 inhibitor but with different selectivity and potency profiles.

    CDK9 inhibitors: These compounds target a different cyclin-dependent kinase involved in transcription regulation.

    CDK7 inhibitors: These compounds also target transcription regulation but through a different mechanism.

CMPD-7 stands out due to its specific inhibition of CDK12, making it a valuable tool for studying transcription regulation and potential therapeutic applications .

Properties

Molecular Formula

C23H28F2N8O

Molecular Weight

470.5 g/mol

IUPAC Name

2-[1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol

InChI

InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)

InChI Key

KULPPFCRBINTBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.